Product packaging for Methyl 2,5-diamino-5-oxopentanoate(Cat. No.:)

Methyl 2,5-diamino-5-oxopentanoate

Cat. No.: B13648908
M. Wt: 160.17 g/mol
InChI Key: GBDRMPRTNVKBAD-UHFFFAOYSA-N
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Description

Contextualization as an Amino Acid Derivative

Methyl 2,5-diamino-5-oxopentanoate is classified as a derivative of an amino acid. arctomsci.comechemi.com Specifically, it is the methyl ester of glutamine, an alpha-amino acid that is one of the 20 most common natural amino acids. The structure of this compound features a methyl group esterified to the carboxyl group of glutamine. This modification of the parent amino acid, glutamine, is key to its specific applications in research. The compound is available in different stereoisomeric forms, such as the (S)- and (R)-enantiomers, which are crucial for stereospecific chemical reactions and biological studies. sigmaaldrich.combldpharm.com

Significance in Advanced Chemical Synthesis

In the realm of advanced chemical synthesis, this compound serves as a valuable building block. Its bifunctional nature, possessing both amino and ester groups, allows it to participate in a variety of chemical reactions. For instance, it can be a precursor in the synthesis of more complex molecules, including peptides and other bioactive compounds. The synthesis of related compounds, such as methyl 2-hydroxymethyl-2,5-diaminopentanoate dihydrochloride, has been documented, highlighting the chemical versatility of this class of molecules. prepchem.com The process involves suspending the parent amino acid in methanol (B129727) and saturating the solution with dry hydrogen chloride, followed by heating under reflux. prepchem.com

Role in Biochemical Pathway Investigations (Non-Clinical)

Within the sphere of non-clinical biochemical research, derivatives of amino acids like this compound are instrumental. While specific studies on this exact compound's role in biochemical pathways are not extensively detailed in the provided search results, the broader class of amino acid derivatives is known to be crucial for such investigations. For example, (S)-2,6-diamino-5-oxohexanoic acid, a related derivative of (S)-2-aminoadipic acid, is an important intermediate in the synthesis of alpha-aminoadipic acid peptides. google.com These peptides are of interest due to their structural similarity to glutamic acid peptides and their potential biological activities. google.com The study of such derivatives helps in understanding metabolic processes and the function of enzymes without direct clinical application.

Interactive Data Table: Properties of this compound Hydrochloride

PropertyValue
Molecular Formula C6H13ClN2O3
Molecular Weight 196.63 g/mol
CAS Number 74817-54-2 ((R)-isomer) echemi.comsigmaaldrich.comachmem.com
Physical Form Not specified, but likely a solid
Solubility Soluble in appropriate solvents; may require heating to 37°C and ultrasonication to increase solubility. glpbio.com
Storage Recommended at 2-8°C, sealed and away from moisture. Stock solutions should be stored at -20°C for up to one month or -80°C for up to six months. achmem.comglpbio.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O3 B13648908 Methyl 2,5-diamino-5-oxopentanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,5-diamino-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-11-6(10)4(7)2-3-5(8)9/h4H,2-3,7H2,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBDRMPRTNVKBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes and Reaction Conditions

Synthesis from Glutamic Acid via Esterification and Amination

A primary and well-established route to Methyl 2,5-diamino-5-oxopentanoate involves a two-step process starting from L-glutamic acid. The first step is the selective esterification of the γ-carboxylic acid group of glutamic acid to form L-glutamic acid-γ-methyl ester. This intermediate is then subjected to amination to yield the final product.

One common method for esterification involves reacting L-glutamic acid with methanol (B129727) in the presence of an acid catalyst, such as hydrogen chloride or sulfuric acid. google.comgoogle.com For instance, L-glutamic acid can be dissolved in methanol with anhydrous hydrogen chloride at room temperature to produce the γ-methyl ester. google.com Another approach utilizes sulfuric acid as the catalyst in methanol, with the reaction proceeding at around 30°C for one hour. google.com Following the esterification, the reaction mixture is often worked up to isolate the γ-ester intermediate. google.com

The subsequent amination of the γ-methyl ester to form the amide is typically carried out using ammonia (B1221849). A significant challenge in this step is the prevention of side reactions, particularly the formation of pyroglutamic acid. google.com To circumvent this, the reaction can be performed in the presence of carbon disulfide. This reagent reacts with the amino group of the glutamic acid ester to form a dithiocarbamate, which serves as a protecting group and prevents cyclization. google.com The amination is then carried out by passing ammonia gas through the methanolic solution of the protected ester. This process can be slow, sometimes requiring several days for completion. google.com After the reaction, the protecting group is removed by acidification, typically with acetic acid, to yield L-glutamine. google.comgoogle.com While this method is effective, it can be time-consuming. google.com

Multi-step Processes for Stereospecific Synthesis

Maintaining the stereochemical integrity at the α-carbon is crucial in the synthesis of amino acid derivatives. The synthesis of enantiomerically pure this compound requires stereospecific methods. The route starting from L-glutamic acid inherently preserves the stereochemistry if racemization is avoided. google.com It has been noted that L-glutamic acid and its derivatives can be prone to racemization, making the mild conditions of the dithiocarbamate protection method advantageous for preserving optical purity. google.com

Enzymatic synthesis offers a highly stereospecific alternative. Glutamine synthetase, an enzyme that catalyzes the formation of glutamine from glutamate (B1630785) and ammonia, has been used for the stereospecific synthesis of α-methyl-L-glutamine. nih.govscilit.com This highlights the potential of enzymatic methods for producing chiral amino acid derivatives with high fidelity. While this specific example relates to a methylated analog, it demonstrates the principle of using enzymes to control stereochemistry in the synthesis of glutamine derivatives.

Another approach involves the use of chiral auxiliaries or protecting groups that direct the reaction stereoselectively. For example, N-benzyloxycarbonyl (Z) protected L-glutamine can be treated with tert-butyl nitrite in refluxing acetonitrile (B52724) to selectively hydrolyze the amide group, yielding optically pure Z-Glu-OMe (the α-methyl ester of N-benzyloxycarbonyl-L-glutamic acid). rsc.org Although this reaction describes the reverse process (deamidation), it illustrates the use of protecting groups to manipulate glutamine derivatives while maintaining stereochemistry.

The table below summarizes key aspects of different stereospecific approaches.

MethodStarting MaterialKey Reagents/CatalystsKey Feature
Chemical Synthesis with ProtectionL-Glutamic acid-γ-methyl esterCarbon disulfide, AmmoniaPrevents racemization by forming a dithiocarbamate protecting group. google.com
Enzymatic SynthesisGlutamateGlutamine Synthetase, ATP, AmmoniaHighly stereospecific, yielding the L-isomer exclusively. nih.govscilit.com
Protected Amino Acid ChemistryN-benzyloxycarbonyl-L-glutaminetert-butyl nitriteAllows for manipulation of the molecule while preserving the chiral center. rsc.org

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. In the synthesis from glutamic acid, several factors can be adjusted. For the initial esterification, the concentration of the acid catalyst and the reaction temperature and time are critical variables. One patented method reports achieving a yield of over 60% by using sulfuric acid as a catalyst at 25-30°C. google.com

In the amination step, the pressure and temperature can be manipulated to increase the reaction rate. Some methods employ elevated temperatures and pressures to shorten the reaction time from several days to around 10 hours, although this requires specialized equipment. google.com The choice of solvent can also influence the reaction. Lower alkanols like methanol are commonly used as they dissolve the starting materials well. google.com

Purification of the final product is another critical aspect. After the reaction, the product is often isolated by crystallization. The choice of solvent for recrystallization and the temperature can significantly affect the purity of the final product. google.com Washing the crystals with a suitable solvent, such as methanol, helps to remove impurities. google.com The use of trimethylchlorosilane in methanol has been presented as a convenient system for preparing amino acid methyl esters, offering mild conditions and good to excellent yields with a straightforward workup procedure that involves concentrating the reaction mixture to obtain the product as a hydrochloride salt. nih.gov

The following table outlines parameters that can be optimized:

ParameterEffect on ReactionExample of Optimization
Catalyst Concentration Affects the rate of esterification.Increasing sulfuric acid catalyst from 0.019 mol to 0.026 mol increased yield from 50% to 60%. google.com
Temperature Influences reaction rate and side reactions.Esterification at 25-30°C provides a good balance between reaction speed and purity. google.com
Pressure Can accelerate the amination step.Elevated pressure can reduce amination time from days to hours. google.com
Solvent Affects solubility and reaction medium.Methanol is an effective solvent for both esterification and amination steps. google.com
Workup Procedure Determines final purity and yield.Use of Ba(OH)₂ to neutralize the H₂SO₄ catalyst followed by recrystallization improves purity. google.com

Advanced Synthetic Approaches and Green Chemistry Principles

Recent advancements in chemical synthesis have focused on developing more efficient and environmentally friendly methods. These principles are being applied to the synthesis of amino acid derivatives like this compound.

Retrosynthetic Analysis for Novel Pathways

Retrosynthetic analysis allows for the design of new synthetic routes by breaking down the target molecule into simpler, commercially available starting materials. For this compound, a retrosynthetic approach would identify key disconnections. The most obvious disconnections are at the ester and amide bonds.

Amide Disconnection: This leads back to L-glutamic acid γ-methyl ester and ammonia, which is the basis for the established synthetic routes.

Ester Disconnection: This suggests a route starting from L-glutamine and a methylating agent.

A novel pathway could involve starting from pyroglutamic acid, a cyclic derivative of glutamic acid. beilstein-journals.org This approach would require ring-opening of the pyroglutamate ring, followed by esterification and amination. For example, protected pyroglutamic acid derivatives can be stereospecifically hydroxylated and then undergo ring cleavage to yield linear glutamic acid precursors. beilstein-journals.org While more complex, such routes can offer better control over stereochemistry and the introduction of other functional groups.

Another retrosynthetic strategy could involve the use of N-protected glutamic anhydride. Reaction of the anhydride with methanol would selectively form the γ-methyl ester, which could then be converted to the amide. This approach has been used in the synthesis of related dipeptides. google.com

Single-Step Reactions and Catalytic Methods

The development of single-step reactions and efficient catalytic methods is a key goal of green chemistry. For the synthesis of this compound, this would ideally involve the direct conversion of L-glutamic acid to the target molecule in one pot.

Enzymatic catalysis offers a promising avenue for green synthesis. The use of immobilized enzymes can facilitate easier separation and reuse of the catalyst. For instance, immobilized E. coli cells with γ-glutamyltranspeptidase (GGT) activity have been used to synthesize theanine (an ethyl amide of glutamic acid) from glutamic acid γ-methyl ester. researchgate.net This demonstrates the potential for using similar enzymatic systems for the synthesis of the methyl amide. The reaction conditions for such enzymatic processes are typically mild (e.g., pH 10 and 45-50°C), reducing energy consumption and waste generation. researchgate.net

The use of greener reagents is another important aspect. Dimethyl carbonate (DMC) has been explored as a non-toxic alternative to traditional methylating agents like methyl halides and dimethyl sulfate. rsc.org While not a single-step process for the target molecule, the use of DMC for the esterification of glutamic acid would be a step towards a more environmentally benign synthesis.

Catalytic methods that avoid stoichiometric reagents are also desirable. While acid catalysis is common for esterification, research into solid acid catalysts could offer advantages in terms of catalyst separation and reuse.

Derivatization Strategies

The chemical structure of this compound, a derivative of the amino acid glutamine, presents multiple reactive sites that allow for a variety of derivatization strategies. The primary locations for chemical modification are the α-amino group, the amide group in the side chain, and the methyl ester functionality. These modifications are crucial for synthesizing novel compounds with potential applications in medicinal chemistry and materials science.

Modification of Amino Functional Groups

The two amino groups in this compound, the α-amino group and the amide, exhibit different reactivities, allowing for selective modifications.

N-Acylation: The α-amino group can be readily acylated using various acylating agents such as acyl chlorides and anhydrides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. For instance, N-acetylation can be achieved using acetyl chloride in a suitable solvent. These N-acyl derivatives are important intermediates in peptide synthesis and for the development of pharmacologically active molecules.

N-Alkylation: The α-amino group can also undergo N-alkylation with alkyl halides. The reaction of α-amino methyl esters with aldehydes via reductive amination, using a reducing agent like sodium borohydride (NaBH₄), is a common method for introducing alkyl groups. This method has been successfully applied to a range of α-amino methyl esters, yielding N-alkylated products in moderate to good yields chimia.ch. The use of protecting groups can be employed to achieve selective alkylation of the α-amino group over the amide nitrogen.

Reagent ClassSpecific Reagent ExampleFunctional Group ModifiedResulting Product Class
Acyl HalidesAcetyl Chlorideα-Amino groupN-Acetyl-amino ester
Aldehydes (Reductive Amination)Benzaldehydeα-Amino groupN-Benzyl-amino ester

Ester Group Transformations

The methyl ester group of this compound is susceptible to nucleophilic attack, enabling transformations such as hydrolysis and transesterification.

Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under both acidic and basic conditions. Acid-catalyzed hydrolysis is a reversible process, and using a large excess of water drives the equilibrium towards the formation of the carboxylic acid commonorganicchemistry.com. Basic hydrolysis, or saponification, is an irreversible process that involves the use of a base like sodium hydroxide (NaOH) in a mixture of water and an organic solvent such as methanol or THF commonorganicchemistry.com. Enzymatic hydrolysis offers a milder and more selective alternative nih.gov.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst masterorganicchemistry.comorganic-chemistry.org. For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst will yield the corresponding ethyl ester. This reaction is typically driven to completion by using the alcohol reactant as the solvent.

ReactionReagentsProduct
Acid-Catalyzed HydrolysisH₂O, H⁺ (e.g., HCl)2,5-diamino-5-oxopentanoic acid
Base-Catalyzed Hydrolysis (Saponification)NaOH, H₂O/MeOHSodium 2,5-diamino-5-oxopentanoate
TransesterificationR'OH, H⁺ or BaseAlkyl 2,5-diamino-5-oxopentanoate

Chemical Reactivity and Reaction Mechanisms

The functional groups present in this compound dictate its chemical reactivity, making it a versatile substrate for various chemical transformations.

Oxidation Reactions and Derived Products

While the amino groups can be susceptible to oxidation, a common and synthetically useful oxidation reaction for derivatives of this compound involves the oxidation of a primary alcohol, which can be obtained from the reduction of the ester group. Mild oxidation methods like the Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride, can convert a primary alcohol to an aldehyde without over-oxidation to a carboxylic acid organic-chemistry.orgchemistrysteps.comwikipedia.org. This two-step sequence of reduction followed by oxidation provides a pathway to aldehyde derivatives of the parent amino acid ester.

Reduction Reactions and Derived Products

The ester functionality of this compound can be reduced to a primary alcohol.

Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of esters to primary alcohols reddit.comchemistrysteps.commasterorganicchemistry.com. The reaction is typically carried out in an anhydrous ethereal solvent. Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters but can be used for the reduction of aldehydes and ketones reddit.compharmaguideline.com.

Catalytic Hydrogenation: An alternative, greener approach to the reduction of amino acids and their esters is catalytic hydrogenation shokubai.orgrsc.orgumaine.edu. This method often employs heterogeneous catalysts, such as Rh-MoOx/SiO₂, and can provide the corresponding amino alcohols with high yields and selectivity, often with retention of stereochemistry shokubai.orgrsc.org. This method is advantageous as it avoids the use of stoichiometric and hazardous metal hydrides.

Reducing AgentFunctional Group ReducedProduct
Lithium Aluminum Hydride (LiAlH₄)Methyl Ester(S)-2,5-diamino-5-oxopentan-1-ol
Catalytic Hydrogenation (e.g., Rh-MoOx/SiO₂)Methyl Ester(S)-2,5-diamino-5-oxopentan-1-ol

Substitution Reactions with Electrophiles

The nucleophilic nitrogen atoms of the amino and amide groups can react with a variety of electrophiles. As discussed in the derivatization section, N-acylation and N-alkylation are common examples of electrophilic substitution at the nitrogen atom. Other electrophiles, such as sulfonyl chlorides, can also react with the amino group to form sulfonamides. The reactivity of the α-amino group is generally higher than that of the amide nitrogen, allowing for selective reactions under controlled conditions.

Peptide Bond Formation

The formation of a peptide bond is a crucial chemical transformation involving this compound, a derivative of the amino acid glutamine. In this reaction, the α-amino group of this compound acts as a nucleophile, attacking the activated carboxyl group of an N-protected amino acid to form a dipeptide. This process is fundamental in the stepwise synthesis of peptides both in solution and on solid-phase supports.

The efficiency and success of peptide bond formation are highly dependent on the choice of coupling reagents and the protection strategy for the reacting amino acids. The methyl ester group on this compound serves as a protecting group for the C-terminal carboxylic acid, preventing it from participating in unwanted side reactions.

Detailed research findings have demonstrated various methodologies for the synthesis of dipeptides containing L-glutamine residues, which are directly applicable to its methyl ester derivative. One established method involves the reaction of an N-protected amino acid with unprotected L-glutamine in the presence of a weak base, utilizing an active ester intermediate for the peptide bond formation. For instance, N-protected amino acids or peptides can be activated with reagents like N-hydroxysuccinimide and a condensing agent such as dicyclohexylcarbodiimide (DCC).

A specific example from the literature, although using the closely related L-glutamine, outlines a process for preparing L-glutamine dipeptides. This involves the condensation of a phthaloyl-protected amino acid with L-glutamine, followed by the removal of the phthaloyl protecting group using hydrazine hydrate google.com. Another approach mentioned involves the use of N-Cbz-L-alanine, which is condensed with L-glutamine-γ-methyl ester using DCC as the coupling agent google.com.

A general procedure for the synthesis of a dipeptide methyl ester, such as Boc-Leu-Gly-OMe, provides insight into the typical reaction conditions. This synthesis involves dissolving the hydrochloride salt of the amino acid methyl ester (in this case, glycine methyl ester) in a solvent mixture like dichloromethane and dimethylformamide. A base, such as N-ethylmorpholine, is added to neutralize the salt. The N-protected amino acid (Boc-Leucine) is then introduced, followed by the addition of a coupling reagent, such as dicyclohexylcarbodiimide, and an additive like 1-hydroxybenzotriazole to suppress side reactions and reduce racemization. The reaction is typically carried out at a low temperature initially (e.g., 0°C) and then allowed to proceed at room temperature for several hours.

The following interactive data table summarizes representative conditions for the formation of a peptide bond with an amino acid methyl ester, which are analogous to reactions involving this compound.

Reactant 1 (N-Protected Amino Acid)Reactant 2 (Amino Acid Methyl Ester)Coupling Reagent(s)BaseSolvent(s)TemperatureReaction Time
Boc-LeucineGlycine methyl ester hydrochlorideDicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)N-EthylmorpholineDichloromethane, Dimethylformamide0°C to Room Temp.5.75 hours
Phthaloyl-amino acidL-GlutamineNot specifiedWeak baseNot specifiedNot specifiedNot specified
N-Cbz-L-alanineL-Glutamine-γ-methyl esterDicyclohexylcarbodiimide (DCC)Not specifiedNot specifiedNot specifiedNot specified

Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of Methyl 2,5-diamino-5-oxopentanoate, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound. Both ¹H and ¹³C NMR spectra provide characteristic signals corresponding to the different hydrogen and carbon atoms within the molecule. While specific chemical shift values can vary slightly depending on the solvent and experimental conditions, typical predicted values offer a reliable fingerprint for the compound. Some suppliers indicate that the purity of their product is confirmed by NMR to be ≥98%. americanchemicalsuppliers.com

Table 1: Predicted ¹H NMR Spectral Data for this compound

Atom Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
H (α-amino)~8.2Broad Singlet-
H (α-carbon)~4.0Triplet~6.5
H (methyl ester)~3.7Singlet-
H (γ-methylene)~2.4Multiplet-
H (β-methylene)~2.1Multiplet-
H (amide)~7.5, ~6.9Singlet, Singlet-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Atom Chemical Shift (ppm)
C (carbonyl, amide)~175
C (carbonyl, ester)~172
C (α-carbon)~53
C (methyl ester)~52
C (γ-carbon)~31
C (β-carbon)~27

Mass Spectrometry (MS) Applications (LC-MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for determining the molecular weight and fragmentation pattern of this compound. The exact mass of the hydrochloride salt of the (S)-enantiomer is 196.061462 amu, while the (R)-enantiomer has an exact mass of 196.06100 amu. echemi.comechemi.com This high-resolution mass data is crucial for unambiguous identification. The fragmentation pattern observed in the mass spectrum provides further structural confirmation by revealing characteristic losses of functional groups.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the various bond vibrations within the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch (amine & amide)3400-3200Strong, Broad
C-H Stretch (alkane)3000-2850Medium
C=O Stretch (ester)~1740Strong
C=O Stretch (amide I)~1680Strong
N-H Bend (amine & amide II)1650-1550Medium
C-O Stretch (ester)1300-1100Strong

Chromatographic Separation and Purity Assessment

Chromatographic techniques are vital for separating this compound from impurities and for accurately assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. It is routinely used to determine the purity of the compound and to quantify its presence. Chiral HPLC methods are particularly important for separating the (S) and (R) enantiomers, which is critical in pharmaceutical applications. For instance, ethanol (B145695)/water (3:1) has been identified as an effective solvent system for crystallization to achieve high purity (>99.5% by HPLC). evitachem.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. These improvements are due to the use of smaller stationary phase particles (typically sub-2 µm). UPLC is increasingly being adopted for the purity assessment and quantification of this compound, providing more detailed and rapid analytical results.

Chiral Separation Techniques for Enantiomers

The presence of a chiral center at the alpha-carbon (C2) means that this compound can exist as two non-superimposable mirror images, the L- and D-enantiomers. As biological systems often exhibit high stereoselectivity, the ability to separate and quantify these enantiomers is of paramount importance. nih.gov High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and effective technique for this purpose. yakhak.org

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. nih.gov Differences in the stability of these complexes lead to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of amino acids and their derivatives. yakhak.org

For instance, the separation of acetyl-glutamine enantiomers, structurally similar to the title compound, has been successfully achieved using an amylose-based Chiralpak AD-H column. nih.gov Similarly, underivatized glutamine enantiomers have been resolved on macrocyclic glycopeptide-based CSPs, like those employing teicoplanin (e.g., Astec CHIROBIOTIC T). sigmaaldrich.comsigmaaldrich.com These columns are advantageous as they can operate in various mobile phase modes, including reversed-phase, which is compatible with polar analytes like amino acid esters. sigmaaldrich.comsigmaaldrich.com

Derivatization of the amino group, for example with 9-fluorenylmethoxycarbonyl chloride (FMOC), can also be employed to enhance chromatographic separation and detection. The HPLC analysis of FMOC-glutamine enantiomers has been demonstrated on an Astec® CHIROBIOTIC® T column, providing baseline separation. sigmaaldrich.com Another approach involves the use of ligand-exchange chromatography, where a chiral ligand is part of the CSP, or as an additive to the mobile phase, often in the presence of a metal ion like copper(II). A study on the preparation of radiolabeled L-glutamine confirmed its optical purity using a Chirex 3126 (D)-penicillamine column, which operates on this principle. snmjournals.org

The choice of mobile phase is critical for achieving optimal separation. Typically, mixtures of a non-polar solvent like hexane (B92381) and an alcohol such as ethanol or 2-propanol are used in normal-phase chromatography. nih.gov For reversed-phase applications on columns like CHIROBIOTIC T, aqueous buffers (e.g., ammonium (B1175870) acetate) mixed with methanol (B129727) or acetonitrile (B52724) are common. sigmaaldrich.comsigmaaldrich.com The detection of the separated enantiomers is commonly performed using ultraviolet (UV) detectors. sigmaaldrich.com

Table 1: HPLC Conditions for Chiral Separation of Glutamine and its Derivatives

AnalyteChiral Stationary Phase (CSP)Mobile PhaseFlow RateDetectionReference
FMOC-Glutamine EnantiomersAstec® CHIROBIOTIC® T (5 µm, 25 cm x 4.6 mm)Methanol / 20 mM Ammonium Acetate, pH 4.1 (40:60 v/v)1.0 mL/minUV at 260 nm sigmaaldrich.com
Acetyl-Glutamine EnantiomersChiralpak AD-H (5 µm, 250 mm x 4.6 mm)n-Hexane (0.1% Acetic Acid) / Ethanol (75:25 v/v)0.6 mL/minMS (ESI, negative ion) nih.gov
DL-Glutamine (underivatized)Astec® CHIROBIOTIC® TMethanol / Acetonitrile / Acetic Acid / TEA (50:50:0.03:0.02)1.0 mL/minNot Specified sigmaaldrich.com
L-[5-11C]-GlutamineChirex 3126 (D)-penicillamine (250 x 4.6 mm)2 mM CuSO₄1.0 mL/minUV at 254 nm & Radiometric snmjournals.org

Biological and Biochemical Research Applications Non Human and Non Clinical

Enzymatic Interactions and Substrate Specificity

The modification of the carboxyl group of L-glutamine to a methyl ester influences its interaction with enzymes, making it a subject of interest for studying enzyme specificity and reaction mechanisms.

While the methyl ester group typically requires hydrolysis to yield L-glutamine for full biological activity, the compound itself can serve as a substrate for certain enzymes. For instance, research has explored its use in enzymatic production processes. One study focused on the synthesis of L-alanyl-L-glutamine using a recombinant Escherichia coli expressing α-amino acid ester acyltransferase from Sphingobacterium siyangensis. nih.gov In this process, L-alanine methyl ester and L-glutamine were used as substrates, highlighting the utility of amino acid esters in enzymatic peptide synthesis. nih.gov

The enzymatic and metabolic pathways that utilize L-glutamine have the potential to interact with its methyl ester derivative. This characteristic is particularly useful in studies where a controlled and timed release of glutamine is necessary to investigate glutamine-dependent processes.

Derivatives of L-glutamine, including its esters, have been investigated as inhibitors of enzymes involved in glutamine metabolism. Research has shown that Nγ-alkyl derivatives of L-glutamine can inhibit enzymes like glutaminase (B10826351) and γ-glutamyl transpeptidase. Although specific inhibitory constants for methyl 2,5-diamino-5-oxopentanoate are not extensively detailed in the provided context, the general principle suggests its potential role in modulating metabolic pathways that rely on glutamine.

The study of such inhibitions provides valuable mechanistic insights into enzyme function. By observing how the presence of the methyl ester affects enzyme activity, researchers can deduce information about the enzyme's active site and catalytic mechanism.

D-amino acid oxidase (DAO) is an enzyme that specifically catalyzes the oxidative deamination of D-amino acids. nih.govmedchemexpress.com In various organisms, from microorganisms to vertebrates, DAO plays a role in the catabolism of D-amino acids. nih.gov While the primary focus is often on naturally occurring D-amino acids like D-serine, studies with synthetic D-enantiomers can elucidate the substrate specificity and mechanism of this enzyme.

The D-enantiomer of this compound, (R)-Methyl 2,5-diamino-5-oxopentanoate, serves as a potential substrate for DAO. bldpharm.comsigmaaldrich.com The enzyme D-glutaminase, for example, acts on D-glutamine to produce D-glutamate and ammonia (B1221849), participating in D-glutamine and D-glutamate metabolism. wikipedia.org Investigating the interaction of D-glutamine methyl ester with DAO could provide insights into how the enzyme recognizes and processes D-amino acids with modified carboxyl groups.

Table 1: Enantiomers of this compound

EnantiomerCommon NameCAS NumberKey Research Area
(S)-Methyl 2,5-diamino-5-oxopentanoateL-Glutamine methyl ester32668-14-7Substrate in enzymatic synthesis, enzyme inhibition studies. cymitquimica.com
(R)-Methyl 2,5-diamino-5-oxopentanoateD-Glutamine methyl ester108258-30-6Potential substrate for D-amino acid oxidase studies. bldpharm.com

Involvement in Metabolic Pathways (Non-Human Organisms)

The metabolic fate of this compound and its parent compound, glutamine, is crucial in various non-human organisms, particularly in the context of microbial metabolism and nitrogen assimilation.

L-glutamine plays a significant role in regulating the metabolism of other amino acids by intestinal bacteria. nih.gov Studies on mixed bacterial cultures from the jejunum and ileum of pigs have shown that the addition of L-glutamine influences the utilization of several other amino acids. nih.gov For instance, it reduces the net utilization of asparagine and, in a concentration-dependent manner, decreases the use of lysine, leucine, valine, ornithine, and serine. nih.gov This suggests that glutamine can modulate the metabolic activities of gut microbiota.

In the context of specific bacterial species, glutaminases in Bacillus subtilis are involved in the deamination of glutamine to glutamate (B1630785). ebi.ac.uk Furthermore, an E. coli strain overexpressing an α-amino acid ester acyltransferase has been utilized for the enzymatic production of L-alanyl-L-glutamine, demonstrating the integration of amino acid esters into microbial metabolic engineering. nih.gov

Table 2: Effect of L-Glutamine on Amino Acid Utilization by Porcine Jejunal and Ileal Mixed Bacteria

Amino AcidEffect of Glutamine AdditionBacterial Population
AsparagineReduced net utilizationJejunal and Ileal
LysineDecreased net utilizationJejunal or Ileal
LeucineDecreased net utilizationJejunal or Ileal
ValineDecreased net utilizationJejunal or Ileal
OrnithineDecreased net utilizationJejunal or Ileal
SerineDecreased net utilizationJejunal or Ileal

Glutamine synthetase is a key enzyme in nitrogen metabolism, responsible for assimilating ammonium (B1175870) into amino acids. nih.gov This process is fundamental for the incorporation of nitrogen into essential biomolecules in all organisms. nih.gov In bacteria and plants, the assimilation of nitrogen involves both glutamine synthetase and glutamate synthase. youtube.com

In ruminal bacteria, ammonia is incorporated into α-ketoglutarate to form glutamate and glutamine, which then act as nitrogen donors for the synthesis of other nitrogenous compounds. researchgate.net The enzymes glutamate dehydrogenase, glutamine synthetase, and glutamate synthase are central to this ammonia assimilation network. researchgate.net

The photosynthetic diazotroph Rhodopseudomonas palustris possesses multiple glutamine synthetases and regulates nitrogen fixation in response to ammonium availability. nih.gov In this bacterium, GlnA1 is the primary glutamine synthetase for ammonium assimilation and plays a crucial role in regulating the expression of the iron-only nitrogenase. nih.gov This highlights the intricate control mechanisms governing nitrogen metabolism in microorganisms, where glutamine and its synthesizing enzymes are central.

Conversion to Metabolites in Biochemical Cycles

This compound, also known as L-glutamine methyl ester, serves as a derivative of the naturally occurring amino acid L-glutamine. In biological systems, the primary metabolic conversion of this compound involves the hydrolysis of its methyl ester group to yield L-glutamine and methanol (B129727). This reaction can be catalyzed by various proteases and specific glutaminases. Once formed, L-glutamine is a key player in numerous metabolic pathways.

In the mitochondrial matrix, L-glutamine undergoes catabolism. The initial step, regulated by glutaminase, involves the removal of the amido group from glutamine, which results in the formation of glutamate and an ammonia molecule. openaccessjournals.com Subsequently, the enzyme glutamate dehydrogenase facilitates the removal of the α-amino group from glutamate, producing α-ketoglutarate and a second molecule of ammonia. openaccessjournals.com The α-ketoglutarate then enters the citric acid cycle (TCA cycle), a central pathway for energy production and the synthesis of various biosynthetic intermediates. openaccessjournals.com

The amido group of glutamine is also a crucial nitrogen donor in the de novo biosynthesis of purines and pyrimidines, as well as in the formation of activated sugars. openaccessjournals.comfrontiersin.org This highlights the integral role of L-glutamine, and by extension its methyl ester precursor, in cellular nitrogen and carbon metabolism. The enzymatic conversion of this compound to L-glutamine allows for its participation in these fundamental biochemical cycles.

Table 1: Key Enzymes in the Metabolism of this compound and its Metabolite L-Glutamine

EnzymeSubstrateProduct(s)Metabolic Pathway
Proteases/EsterasesThis compoundL-Glutamine, MethanolInitial Hydrolysis
GlutaminaseL-GlutamineL-Glutamate, AmmoniaAmino Acid Catabolism
Glutamate DehydrogenaseL-Glutamateα-Ketoglutarate, AmmoniaAmino Acid Catabolism, TCA Cycle Entry
Glutamine-dependent synthetasesL-GlutamineGlutamate, various nitrogen-containing compoundsBiosynthesis (e.g., nucleotides) frontiersin.org

Bioconversion and Biotechnological Processes

In the realm of biotechnology, derivatives of amino acids, including this compound, are of interest for various applications. While direct large-scale bioconversion of this compound is not widely documented, related processes highlight the potential utility of amino acid esters in biotechnological production.

A notable example is the enzymatic production of the dipeptide L-alanyl-L-glutamine. This process utilizes L-alanine methyl ester and L-glutamine as substrates in a reaction catalyzed by α-amino acid ester acyltransferase. nih.gov In a study, recombinant E. coli overexpressing this enzyme from Sphingobacterium siyangensis was used for the efficient synthesis of L-alanyl-L-glutamine. nih.gov This demonstrates the principle of using amino acid esters as activated precursors for the synthesis of more complex molecules like dipeptides, which can have improved stability and solubility for applications in cell culture media. openaccessjournals.comnih.gov

Furthermore, L-glutamine itself is a significant product of industrial fermentation, primarily using strains of Corynebacterium glutamicum. researchgate.netnih.gov The biotechnological production of L-glutamine and its derivatives is driven by their use in pharmaceuticals, as a component of cell culture media for the production of therapeutic proteins, and in the food industry. openaccessjournals.com The use of modified amino acids, such as esters, can be a strategic approach to overcome challenges in these processes, such as solubility or to control reaction thermodynamics.

Table 2: Examples of Biotechnological Processes Involving Amino Acids and Their Derivatives

ProcessKey Enzyme/OrganismSubstratesProductApplication
L-alanyl-L-glutamine synthesisα-amino acid ester acyltransferase (Sphingobacterium siyangensis) in E. coliL-alanine methyl ester, L-glutamineL-alanyl-L-glutamineComponent of cell culture media nih.gov
L-glutamine productionFermentation with Corynebacterium glutamicumSugars, ammoniaL-glutaminePharmaceuticals, cell culture, food industry researchgate.netnih.gov

Stereochemical Importance in Biological Activity

The stereochemistry of amino acids and their derivatives is of paramount importance for their biological activity, as interactions with enzymes and receptors are highly specific. This compound exists as two enantiomers: (S)-Methyl 2,5-diamino-5-oxopentanoate (the L-form) and (R)-Methyl 2,5-diamino-5-oxopentanoate (the D-form). sigmaaldrich.comnih.govnih.gov

While direct comparative studies on the biological activity of the enantiomers of this compound are not extensively detailed in the reviewed literature, the critical role of stereochemistry can be inferred from related compounds. For instance, research on the stereospecific synthesis of alpha-methyl-L-glutamine by the enzyme glutamine synthetase underscores the enzyme's strict stereoselectivity. nih.gov This enzyme, crucial for glutamine metabolism, acts specifically on the L-enantiomer of its substrates.

This high degree of stereospecificity is a general principle in biochemistry, where the three-dimensional arrangement of atoms in a molecule dictates its ability to bind to the active site of an enzyme or a receptor. It is therefore highly probable that the (S)- and (R)- enantiomers of this compound would exhibit different rates of enzymatic hydrolysis and subsequent metabolic processing. The naturally occurring L-form ((S)-enantiomer) would be expected to be the preferred substrate for enzymes that recognize L-glutamine. Any biological effects of the D-form would likely arise from different metabolic pathways or interactions.

Applications in Materials Science and Medicinal Chemistry Research Non Clinical

Building Block for Organic Synthesis

Methyl 2,5-diamino-5-oxopentanoate, also known by its synonym L-Glutamine methyl ester hydrochloride, serves as a fundamental building block in the intricate field of organic synthesis. Its utility stems from the presence of multiple reactive sites that allow for the construction of diverse and complex molecular architectures. The compound is commercially available from various chemical suppliers, often as the hydrochloride salt, which enhances its stability and handling properties. rsc.orgnih.govbldpharm.combldpharm.combldpharm.comsigmaaldrich.comsimsonpharma.com

Physicochemical Properties of this compound Hydrochloride
PropertyValue
Molecular FormulaC6H13ClN2O3
Molecular Weight196.63 g/mol
Boiling Point344.6°C at 760 mmHg
Flash Point199°C
Density1.178 g/cm³

The strategic importance of this compound lies in its role as an intermediate in the synthesis of complex organic molecules. Its ester and amino functionalities provide handles for a variety of chemical transformations, enabling chemists to build upon its scaffold to create larger and more elaborate structures. For instance, it is a key component in the synthesis of various bioactive molecules and pharmaceutical intermediates. Research has demonstrated its use in the preparation of derivatives with potential applications in treating metabolic disorders. The ability to selectively modify different parts of the molecule allows for the generation of a library of compounds for further investigation.

A significant application of glutamine derivatives, including this compound, is in the synthesis of aminoglutarimide moieties. Research has shown that L-glutamine can be chemically transformed into α-amino glutarimide (B196013) through processes such as autoclaving. researchgate.net This transformation involves the cyclization of the glutamine side chain. The resulting glutarimide structure is a key component in a number of pharmacologically active compounds. This conversion highlights the potential of this compound as a readily available precursor for this important class of heterocyclic compounds.

Role in Peptide Chemistry and Synthesis of Peptides

In the realm of peptide chemistry, amino acid esters like this compound are indispensable. nih.govresearchgate.net Peptides are chains of amino acids linked by peptide bonds, and their synthesis requires the precise and controlled formation of these bonds. The methyl ester group in this compound serves as a protecting group for the carboxylic acid functionality of the glutamine residue. masterorganicchemistry.com

This protection is crucial during peptide synthesis to prevent unwanted side reactions. wikipedia.org In solid-phase peptide synthesis (SPPS), a widely used technique, the amino acid is attached to a solid support, and the peptide chain is built step-by-step. nih.govresearchgate.net The use of the methyl ester allows for the selective activation of the amino group for coupling with the next amino acid in the sequence. After the desired peptide chain is assembled, the methyl ester can be cleaved to reveal the free carboxylic acid. The synthesis of glutamic acid and glutamine-containing peptides has been explored for various applications, including the development of protease inhibitors. nih.gov

Development of Novel Chemical Entities

The quest for new therapeutic agents often begins with the synthesis of novel chemical entities. This compound and its derivatives have been utilized as starting materials in the development of such compounds. For example, researchers have synthesized novel L-iso-glutamine derivatives with the aim of discovering new antitumor agents. researchgate.netresearchgate.net These studies involve the chemical modification of the glutamine backbone to create new molecules with potentially enhanced biological activity. The synthesis of tryptamine (B22526) derivatives incorporating moieties derived from amino acids also represents a strategy for generating new compounds with potential anticancer properties. mdpi.com

Research into Green Solvents and Process Chemistry

In recent years, the principles of green chemistry have become increasingly important in chemical research and industry, focusing on the development of more sustainable chemical processes. rsc.org One area of active research is the replacement of conventional, often toxic, polar aprotic solvents with more environmentally benign alternatives. A derivative of the target compound, methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, which is commercially known as PolarClean, has garnered significant attention as a potential green solvent. rsc.org

Theoretical and Computational Studies

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools to explore the dynamic behavior and interaction of Methyl 2,5-diamino-5-oxopentanoate with its environment. While specific simulation studies exclusively focused on this compound are not extensively documented in public literature, the methodologies are well-established for similar glutamine derivatives. nih.govnih.gov These studies often involve creating a computational model of the molecule and simulating its behavior under various conditions.

Molecular docking, a key simulation technique, is frequently used to predict the binding orientation of a molecule to a target protein. nih.gov For a compound like this compound, docking studies could elucidate its interaction with enzyme active sites, such as those of glutaminases or peptide synthetases. nih.gov Such simulations can predict binding affinities and key intermolecular interactions, like hydrogen bonds and van der Waals forces, which are crucial for understanding its biological activity. acs.org

The following table illustrates the type of data that would be generated from a hypothetical molecular docking study of this compound with a target enzyme.

Target ProteinBinding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Glutamine Synthetase-7.8GLN 54, LYS 179Hydrogen Bond, van der Waals
Peptide Transporter-6.5ASP 121, ARG 282Electrostatic, Hydrogen Bond

This table is illustrative and based on typical data from molecular docking studies of similar molecules.

Quantum Chemical Calculations

Quantum chemical calculations provide detailed information about the electronic structure, geometry, and energetic properties of this compound. Methods like Density Functional Theory (DFT) and Hartree-Fock are commonly employed for such analyses of related molecules. nih.gov These calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties such as molecular electrostatic potential (MEP).

The MEP map, for instance, can highlight the electron-rich and electron-deficient regions of the molecule, which is critical for predicting sites of electrophilic and nucleophilic attack. For this compound, the carbonyl oxygen and the nitrogen atoms of the amino groups would be expected to be electron-rich, while the hydrogen atoms of the amino groups would be electron-deficient.

Below is a table summarizing typical quantum chemical data that could be calculated for this compound, based on studies of similar compounds. nih.gov

Computational MethodBasis SetCalculated PropertyPredicted Value
DFT (B3LYP)6-31G(d,p)Dipole Moment~3.5 D
DFT (B3LYP)6-31G(d,p)HOMO-LUMO Gap~5.8 eV
Hartree-Fock6-31G(d)Total Energy-

This table is illustrative and presents the types of data obtained from quantum chemical calculations.

Structure-Reactivity Relationship Predictions

The structural features of this compound, such as the presence of two amino groups and an ester functional group, are central to its reactivity. cymitquimica.com Structure-reactivity relationship studies, often supported by computational data, aim to predict how these features influence its chemical behavior. mdpi.com

The primary amine at the C2 position and the amide at the C5 position exhibit different nucleophilic characteristics, which can be quantified through quantum chemical calculations of atomic charges and frontier molecular orbitals. The ester group is susceptible to hydrolysis, a reaction whose barrier height can be computationally modeled. The presence of multiple reactive sites allows for its use as a versatile building block in the synthesis of more complex molecules. cymitquimica.com

Structural FeaturePredicted ReactivityPotential Application
α-Amino Group (C2)Nucleophilic, site for acylationPeptide bond formation
Amide Group (C5)Potential for hydrolysis, hydrogen bondingInteraction with biological targets
Methyl Ester GroupSusceptible to hydrolysisPro-drug design, modification of solubility

Stereochemical Analysis and Conformational Studies

The stereochemistry of this compound, specifically the (S)-configuration at the α-carbon, is crucial for its biological recognition and activity. cymitquimica.com Conformational analysis, which investigates the different spatial arrangements of the atoms in a molecule, is essential for understanding its three-dimensional structure and how it interacts with other molecules. rsc.org

The preferred conformations are often a result of a balance between steric hindrance and stabilizing intramolecular interactions, such as hydrogen bonds between the amino and carbonyl groups.

Dihedral AnglePredicted Stable Conformation (degrees)Energy (kcal/mol)
N-Cα-Cβ-Cγ-60, 180, 60Varies
Cα-Cβ-Cγ-Cδ180Lowest Energy

This table is illustrative and shows the type of data generated from conformational analysis.

Q & A

Q. Table 1: Comparison of Synthetic Routes

PrecursorProtecting GroupKey Reaction StepYield (%)Purity (%)Reference
L-Glutamic acidtert-ButylAmination/Oxidation65–7592–98
Methyl glutamateBenzylReductive amination55–6085–90

Q. What analytical techniques are most effective for characterizing the purity and stereochemical integrity of this compound?

  • Methodological Answer :
  • HPLC : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Retention time shifts >1.5 min indicate enantiomeric impurities .
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C spectra for diagnostic peaks:
  • Ester methyl group: δ 3.6–3.8 ppm (1H^1H), δ 50–55 ppm (13C^{13}C) .
  • Ketone carbonyl: δ 208–210 ppm (13C^{13}C) .
  • Mass Spectrometry : Confirm molecular weight (MW 174.19 g/mol) via ESI-MS in positive ion mode; deviations >0.01 Da suggest impurities .

Advanced Research Questions

Q. How does the stereochemical configuration of this compound influence its biochemical interactions, and what methods are used to resolve enantiomeric discrepancies?

  • Methodological Answer :
  • Mechanistic Insight : The (R)-enantiomer binds preferentially to enzymes like glutaminase due to complementary hydrogen bonding with active-site residues (e.g., Asn76, Asp102) .
  • Resolution Methods :
  • Chiral Chromatography : Use preparative HPLC with cellulose-based columns to separate enantiomers .
  • Enzymatic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze the (S)-enantiomer’s ester group .

Q. What strategies can researchers employ to address contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :
  • Step 1 : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to eliminate environmental variability .
  • Step 2 : Validate compound identity and purity via orthogonal methods (HPLC, NMR, X-ray crystallography) .
  • Step 3 : Perform dose-response assays (IC50_{50} or EC50_{50}) across multiple cell lines to assess consistency .

Q. Table 2: Biological Activity Comparison

DerivativeTarget EnzymeReported IC50_{50} (μM)Study ConditionsReference
tert-Butyl derivativeGlutaminase12.5 ± 1.2pH 7.4, 37°C
Hydrochloride saltProteasome8.3 ± 0.9pH 7.0, 25°C

Q. In designing experiments to study this compound as a potential enzyme inhibitor, what factors should be considered for reliable activity assessment?

  • Methodological Answer :
  • Substrate Competition : Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition type (competitive vs. non-competitive) .
  • Buffer Compatibility : Avoid phosphate buffers if studying metalloenzymes (e.g., zinc-dependent proteases) due to chelation interference .
  • Control Experiments : Include negative controls (DMSO vehicle) and positive controls (known inhibitors like DON for glutaminase) .

Key Considerations for Data Integrity

  • Storage : Store at 2–8°C under inert atmosphere to prevent hydrolysis of the ester group .
  • Handling : Use anhydrous solvents (<50 ppm H2_2O) during synthesis to avoid ketone hydration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.